molecular formula C10H16Cl2N2 B13399563 1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride

Cat. No.: B13399563
M. Wt: 235.15 g/mol
InChI Key: VWGBUWCGTKKVQT-UHFFFAOYSA-N
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Description

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acrolein, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-7-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;;/h4-5,7H,2-3,6,11H2,1H3;2*1H

InChI Key

VWGBUWCGTKKVQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)N.Cl.Cl

Origin of Product

United States

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